molecular formula C41H77NO2 B1670809 DLinDMA CAS No. 871258-12-7

DLinDMA

货号 B1670809
CAS 编号: 871258-12-7
分子量: 616.1 g/mol
InChI 键: NFQBIAXADRDUGK-KWXKLSQISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DLinDMA, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a cationic lipid . It is a key component of lipid nanoparticles (LNPs) and is used for siRNA delivery . It has been used in the development of mRNA vaccines against SARS-CoV-2 .


Synthesis Analysis

The synthesis of DLinDMA involves the presence of a second double bond which further reduces the phase transition temperature . The incorporation of a third double bond (DLenDMA) has little additional effect .


Molecular Structure Analysis

DLinDMA has a molecular formula of C41H77NO2 . Its exact mass is 615.60 and its molecular weight is 616.072 . The structure of DLinDMA can be divided into three main regions: the hydrocarbon chains, the linker, and the headgroup .

科学研究应用

基因沉默和传递系统

DLinDMA,或1,2-二亚油酸氧基-3-二甲基氨基丙烷,是基因治疗中使用的关键脂质成分,特别是在开发用于传递小干扰RNA(siRNA)的脂质纳米粒子(LNPs)时。研究已经突出了DLinDMA在创建有效siRNA传递系统方面的实用性。例如,Semple等人(2010年)展示了基于DLinDMA的脂质用于传递siRNA,显示出体内基因沉默效果显著改善。这一发现具有重要意义,因为它为治疗各种遗传疾病提供了潜力(Semple et al., 2010)

对抗原呈递细胞的影响

另一个感兴趣的领域是在影响抗原呈递细胞(APCs)中基因沉默特性中应用DLinDMA。Basha等人(2011年)探讨了DLinDMA在siRNA脂质纳米粒子配方中的作用,发现某些含有DLinDMA的配方在APCs中沉默靶基因方面非常有效。这对于治疗免疫介导性疾病具有重要意义(Basha et al., 2011)

在神经退行性疾病治疗中的应用

DLinDMA在治疗罕见的神经退行性疾病方面也显示出潜力。Vemana等人(2021年)使用DLinDMA开发了阳离子脂质体,用于传递涉及Lafora病的基因,这是一种神经退行性癫痫病。该研究展示了DLinDMA脂质体在基因治疗中的潜力,突出了它们的高效性、低毒性以及在靶向细胞中成功的基因表达(Vemana et al., 2021)

巨噬细胞中的摄取和细胞内处理

Lin等人(2013年)研究了含有DLinDMA的脂质纳米粒子在巨噬细胞中的摄取和细胞内处理。他们的研究揭示了这些纳米粒子的摄取并不受阳离子脂质组成的显著影响,但它们随后的细胞内处理高度依赖于它。这项研究为DLinDMA基础纳米粒子在细胞环境中的相互作用提供了宝贵的见解,这对于改进基因治疗技术至关重要(Lin et al., 2013)

属性

IUPAC Name

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQBIAXADRDUGK-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DLinDMA

CAS RN

871258-12-7
Record name Dlindma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DLINDMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DLinDMA
Reactant of Route 2
Reactant of Route 2
DLinDMA
Reactant of Route 3
Reactant of Route 3
DLinDMA
Reactant of Route 4
Reactant of Route 4
DLinDMA
Reactant of Route 5
Reactant of Route 5
DLinDMA
Reactant of Route 6
Reactant of Route 6
DLinDMA

Citations

For This Compound
466
Citations
HP Vemana, A Saraswat, S Bhutkar, K Patel… - …, 2021 - Future Medicine
… Materials & methods: DLinDMA and DOTAP liposomes were formulated and characterized … DLinDMA and DOTAP showed good physicochemical characteristics. Nanosized DLinDMA …
Number of citations: 10 www.futuremedicine.com
PJC Lin, YYC Tam, I Hafez, A Sandhu, S Chen… - … , Biology and Medicine, 2013 - Elsevier
… The superior potency of DLinKC2-DMA compared with DLinKDMA or DLinDMA can be … of DLinKC2-DMA compared with DLinKDMA or DLinDMA can be attributed to their higher …
Number of citations: 93 www.sciencedirect.com
SC Semple, A Akinc, J Chen, AP Sandhu, BL Mui… - Nature …, 2010 - nature.com
… (DLinDMA) to be optimal 15 . We therefore maintained the linoleyl hydrocarbon chains present in DLinDMA … Our approach to linker modification of DLinDMA involved introducing groups …
Number of citations: 745 www.nature.com
A Algarni, EH Pilkington, EJA Suys, H Al-Wassiti… - Biomaterials …, 2022 - pubs.rsc.org
… DLinDMA with a … DLinDMA series and discovered that 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3]-dioxolane (DLin-KC2-DMA) exceeded the gene silencing capacity of other DLinDMA …
Number of citations: 30 pubs.rsc.org
HP Vemana, A Saraswat, S Bhutkar, K Patel… - The FASEB …, 2021 - Wiley Online Library
… DLinDMA were formulated and characterized for their particle size and zeta potential. DLinDMA … Our novel study highlights the importance of DLinDMA cationic lipoplexes as a …
Number of citations: 0 faseb.onlinelibrary.wiley.com
R Mihaila, S Chang, AT Wei, ZY Hu, D Ruhela… - International journal of …, 2011 - Elsevier
This paper describes the use of Spin Centrifugation–Dialysis (SCD) for small-scale concentration/purification of siRNA–lipid complexes designed for use as therapeutic agents for gene …
Number of citations: 18 www.sciencedirect.com
Y Liu, L Huang - Molecular Therapy, 2010 - cell.com
… 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) was selected as the lead compound. DLinDMA was used as the key component of the previously reported “stable nucleic acid …
Number of citations: 70 www.cell.com
M Tiffany - 2013 - escholarship.org
… at delivering siRNA compared to CHEMS or DLinDMA LNPs. I also demonstrate that cells … DLinDMA shows a 0.4 pH unit increase in endosomal pH and low colocalization (10 - 15%) …
Number of citations: 0 escholarship.org
J Heyes, L Palmer, K Bremner, I MacLachlan - Journal of controlled release, 2005 - Elsevier
… DLinDMA particles yielding an 80% knockdown in gene expression. P-NMR established DLinDMA … , were slightly less efficient than those containing DLinDMA. All results were found to …
Number of citations: 640 www.sciencedirect.com
G Basha, TI Novobrantseva, N Rosin, YYC Tam… - Molecular Therapy, 2011 - cell.com
… four different ionizable cationic lipids namely DLinDAP, DLinDMA, DLinK-DMA, and DLinKC2-… exhibited improved gene silencing potencies relative to DLinDMA but were less toxic. In …
Number of citations: 244 www.cell.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。